

An In-depth Technical Guide to the Physicochemical Properties of Bisphenol M

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Compound of Interest

Compound Name: 3,3'-(Propane-2,2-diyl)diphenol

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Introduction

Bisphenol M (BPM), systematically known as 4,4'-(1,3-Phenylenediisopropylidene)bisphenol, is a member of the bisphenol family of chemical compounds.^[1] Like other bisphenols, it is utilized in the synthesis of polymers and resins.^{[1][2]} An understanding of its physicochemical properties is paramount for its application in material science, for assessing its environmental fate and toxicological profile, and for its potential consideration in drug development frameworks. This guide provides a comprehensive overview of the core physicochemical properties of Bisphenol M, complete with detailed experimental protocols and a workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Bisphenol M are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C24H26O2	[1]
Molecular Weight	346.46 g/mol	[1]
Melting Point	135-139 °C	[1][2]
Boiling Point	495.9 ± 35.0 °C (Predicted)	[1]
Water Solubility	0.0002 g/L at 20 °C	
LogP (Octanol-Water Partition Coefficient)	4.3 at 40 °C	[1]
pKa (Predicted)	10.31 ± 0.10	[1]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a compound like Bisphenol M.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of finely powdered, dry Bisphenol M is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or a digital temperature probe.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are

recorded. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to the high predicted boiling point of Bisphenol M, specialized techniques are required.

Methodology: Siwoloboff Method (Small Scale)

- **Sample Preparation:** A small amount of Bisphenol M (a few milligrams) is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
- **Heating:** The fusion tube is attached to a thermometer and heated in a suitable high-temperature bath (e.g., silicone oil).
- **Observation:** As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.
- **Cooling and Measurement:** The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Determination of Water Solubility

Water solubility is a critical parameter for assessing the environmental distribution and bioavailability of a compound. The OECD 105 guideline provides a standardized method.

Methodology: Flask Method (OECD 105)

- **Equilibration:** An excess amount of Bisphenol M is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

- **Phase Separation:** After equilibration, the mixture is allowed to stand undisturbed to allow for the separation of the undissolved solid. Centrifugation or filtration may be used to separate the solid from the aqueous phase.
- **Quantification:** The concentration of Bisphenol M in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- **Calculation:** The water solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., g/L or mg/L).

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

- **Phase Preparation:** Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 to mimic physiological conditions) are pre-saturated with each other by vigorous mixing followed by separation.
- **Partitioning:** A known amount of Bisphenol M is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.
- **Equilibration:** The funnel is shaken for a sufficient period to allow for the partitioning of the solute between the two phases to reach equilibrium.
- **Phase Separation and Analysis:** The two phases are allowed to separate, and the concentration of Bisphenol M in each phase is determined using an appropriate analytical method (e.g., HPLC-UV/MS).
- **Calculation:** The LogP value is calculated as the logarithm of the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase: $\text{LogP} =$

$\log_{10}([\text{Solute}]_{\text{octanol}} / [\text{Solute}]_{\text{water}})$.

Determination of pKa

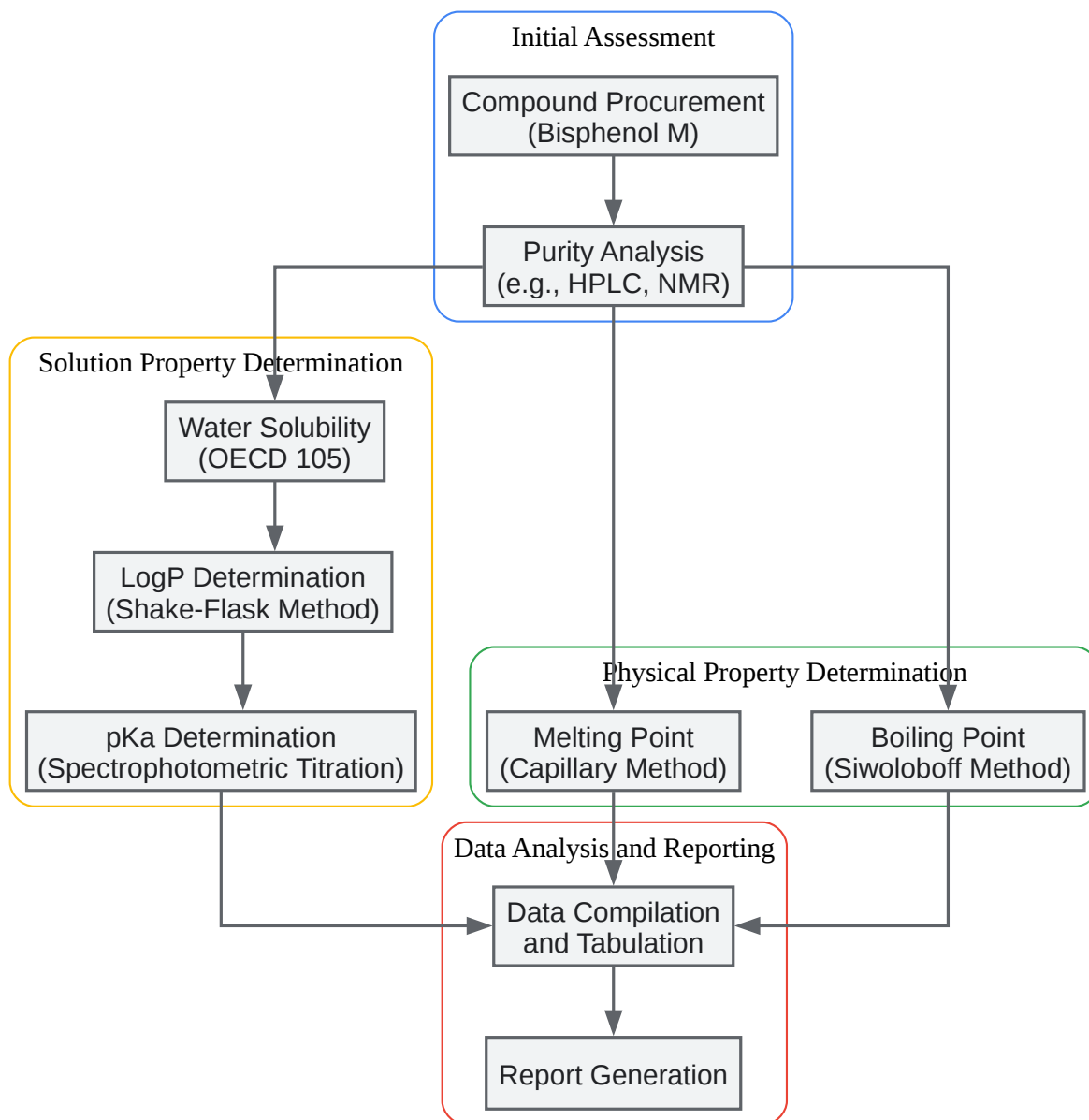
The pKa is a measure of the acidity of a compound. For phenolic compounds like Bisphenol M, it indicates the pH at which the hydroxyl groups will deprotonate. As an experimental value for Bisphenol M is not readily available, a common method for its determination is provided.

Methodology: Spectrophotometric Titration

- Principle: The UV-Vis absorption spectrum of a phenolic compound changes as a function of pH due to the different electronic structures of the protonated and deprotonated forms.
- Procedure: A solution of Bisphenol M is prepared in a suitable solvent system (e.g., water or a water-co-solvent mixture). The pH of the solution is adjusted incrementally using small additions of a strong acid or base.
- Measurement: At each pH value, the UV-Vis absorption spectrum is recorded.
- Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as Bisphenol M.



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Physicochemical Characterization Workflow for Bisphenol M.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of Bisphenol M, offering both quantitative data and the experimental methodologies required for their determination. The presented information is crucial for professionals in research, drug development, and material science who require a thorough understanding of this compound's behavior. The structured presentation of data and protocols aims to facilitate easy access to and application of this critical information.

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